molecular formula C9H13NO2S B3252358 Methyl 3-amino-5-isopropylthiophene-2-carboxylate CAS No. 216574-44-6

Methyl 3-amino-5-isopropylthiophene-2-carboxylate

Cat. No.: B3252358
CAS No.: 216574-44-6
M. Wt: 199.27 g/mol
InChI Key: VRVKCIBLGZEAAB-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-isopropylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-propan-2-ylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)7-4-6(10)8(13-7)9(11)12-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKCIBLGZEAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Aminothiophene Carboxylates As a Chemical Scaffold

Methyl 3-amino-5-isopropylthiophene-2-carboxylate belongs to the broader class of aminothiophene carboxylates. These compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning their core structure is frequently found in biologically active compounds and drugs. sigmaaldrich.com The scaffold consists of a five-membered thiophene (B33073) ring, which is an aromatic heterocycle containing a sulfur atom. This ring is substituted with both an amino (-NH₂) group and a carboxylate (-COOCH₃) group.

The combination of an electron-donating amino group and an electron-withdrawing carboxylate group on the aromatic thiophene ring creates a unique electronic profile that dictates the molecule's reactivity. mdpi.com This structure is often assembled through the Gewald reaction, a multicomponent reaction that efficiently constructs the polysubstituted thiophene ring from readily available starting materials. The functional groups serve as versatile handles, allowing chemists to perform further reactions to build more elaborate molecules, such as fused heterocyclic systems. mdpi.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The primary significance of Methyl 3-amino-5-isopropylthiophene-2-carboxylate lies in its role as a key intermediate. mdpi.com In organic synthesis, it provides a robust platform for generating molecular diversity. The amino group can be acylated, alkylated, or used to form new rings, while the ester can be hydrolyzed, reduced, or converted into an amide.

In medicinal chemistry, the aminothiophene core is a component of numerous molecules investigated for therapeutic purposes. Derivatives have shown a wide array of biological activities, including potential as:

Antitumor agents mdpi.com

Kinase inhibitors

Anti-inflammatory agents

Antimicrobial compounds

Antiviral agents sigmaaldrich.com

The isopropyl group at the 5-position of the thiophene (B33073) ring is a significant feature. This bulky, lipophilic (fat-loving) group can influence how the molecule binds to biological targets, potentially enhancing its potency or selectivity by interacting with hydrophobic pockets in proteins.

Chemical Reactivity and Derivatization of Methyl 3 Amino 5 Isopropylthiophene 2 Carboxylate

Transformations Involving the Thiophene (B33073) Amino Group

The amino group in Methyl 3-amino-5-isopropylthiophene-2-carboxylate exhibits nucleophilic character, making it susceptible to reactions with various electrophiles. Its reactivity is influenced by the electron-donating nature of the thiophene ring, which is somewhat attenuated by the electron-withdrawing carboxylate group.

N-Alkylation and N-Acylation Reactions

The primary amino group of aminothiophene derivatives can readily undergo N-alkylation and N-acylation reactions. While specific examples for the 5-isopropyl derivative are not extensively documented, the reactivity can be inferred from analogous compounds.

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base typically yields the corresponding N-acyl derivatives. For instance, the closely related methyl 3-aminothiophene-2-carboxylate has been shown to react with benzoyl chloride to form the corresponding benzoylamino compound. This transformation introduces an amide functionality, which can alter the electronic properties and steric environment of the molecule.

Table 1: Examples of N-Acylation of Methyl 3-aminothiophene-2-carboxylate Analogs
ReactantReagentProductReference
Methyl 3-aminothiophene-2-carboxylateBenzoyl chlorideMethyl 3-(benzoylamino)thiophene-2-carboxylate google.com
Methyl 3-aminothiophene-2-carboxylateAcetyl chlorideMethyl 3-(acetylamino)thiophene-2-carboxylate google.com

N-Alkylation: N-alkylation can be achieved using alkyl halides or other alkylating agents. These reactions typically require a base to deprotonate the amino group, increasing its nucleophilicity. The resulting secondary or tertiary amines are valuable intermediates for further synthetic manipulations.

N-Arylation Reactions, Including Transition Metal-Catalyzed Coupling

The formation of a nitrogen-aryl bond from the amino group of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions. Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds and is applicable to a wide range of aryl halides and amines. wikipedia.org While specific examples with the title compound are scarce, this methodology is expected to be effective for coupling with various aryl bromides, chlorides, and triflates.

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann condensation, typically requires harsher reaction conditions than its palladium-catalyzed counterpart but remains a useful method for N-arylation. wikipedia.org A study on the copper-catalyzed N-arylation of the analogous methyl 3-amino-1-benzothiophene-2-carboxylate with a variety of (hetero)aryl iodides using CuI, L-proline, and Cs2CO3 demonstrated the successful formation of N-aryl products in moderate to high yields. semanticscholar.org This suggests that similar conditions could be applied to this compound.

Table 2: Example of Copper-Catalyzed N-Arylation of a Thiophene Analog
AmineAryl HalideCatalyst/Ligand/BaseSolventProductYieldReference
Methyl 3-amino-1-benzothiophene-2-carboxylate4-IodoanisoleCuI / L-proline / Cs2CO3DioxaneMethyl 3-((4-methoxyphenyl)amino)-1-benzothiophene-2-carboxylateHigh semanticscholar.org

Cyclocondensation Reactions with Carbonyl Compounds

The amino group, in conjunction with an active C4 position on the thiophene ring, can participate in cyclocondensation reactions with carbonyl compounds to form fused heterocyclic systems. These reactions are valuable for the synthesis of thieno[3,2-b]pyridines and related structures. For example, 3-aminothiophene-2-carboxylic acid derivatives can undergo a three-component condensation with aldehydes and Meldrum's acid to yield substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones.

Modifications of the Carboxylate Moiety

The methyl carboxylate group at the C2 position is a versatile handle for further derivatization, allowing for the introduction of other functional groups.

Ester Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). A German patent describes the saponification of methyl 5-methyl-3-aminothiophene-2-carboxylate, a close analog of the title compound, to 5-methyl-3-aminothiophene-2-carboxylic acid in high yield using sodium hydroxide (B78521) solution. google.com This carboxylic acid derivative can then serve as a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Table 3: Example of Ester Hydrolysis of a Thiophene Analog
Starting MaterialReagentsProductYieldReference
Methyl 5-methyl-3-aminothiophene-2-carboxylate4N Sodium hydroxide5-Methyl-3-aminothiophene-2-carboxylic acid91% google.com

Reduction Reactions to Alcohol Functional Groups

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. wikipedia.orgmasterorganicchemistry.com The resulting (3-amino-5-isopropylthiophen-2-yl)methanol would be a valuable building block for further synthesis.

Alternatively, the use of milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures can potentially achieve the partial reduction of the ester to the corresponding aldehyde. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This provides a pathway to another important functional group.

Table 4: Common Reducing Agents for Ester Transformation
Reducing AgentTypical ProductGeneral Conditions
Lithium aluminum hydride (LiAlH4)Primary AlcoholAnhydrous ether or THF, followed by aqueous workup
Diisobutylaluminum hydride (DIBAL-H)AldehydeAnhydrous non-polar solvent (e.g., toluene) at low temperature (e.g., -78 °C)

Amidation Reactions for Carboxamide Formation

The 3-amino group of this compound is a primary nucleophile and readily participates in acylation reactions to form stable carboxamides. This transformation is a common strategy to introduce further diversity into the molecule's structure. The reaction typically involves treating the parent aminothiophene with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

This amidation converts the primary amine into a secondary amide, which significantly alters the electronic properties of the thiophene ring. The resulting N-acyl group is less activating than the original amino group due to the electron-withdrawing nature of the carbonyl moiety. This reaction is fundamental for building more complex structures and is a key step in the synthesis of various pharmacologically active compounds. researchgate.net

Table 1: Examples of Amidation Reactions
Acylating AgentBase/SolventProduct Name
Acetyl ChloridePyridineMethyl 3-acetamido-5-isopropylthiophene-2-carboxylate
Benzoyl ChlorideTriethylamine / DichloromethaneMethyl 3-(benzamido)-5-isopropylthiophene-2-carboxylate
Acetic AnhydrideNone (reflux)Methyl 3-acetamido-5-isopropylthiophene-2-carboxylate

Reactions at the Isopropyl Substituent

The isopropyl group at the C5 position is an alkyl substituent and is generally less reactive than the other functional groups on the thiophene ring. However, its reactivity can be exploited under specific conditions, particularly at the tertiary carbon atom, which is analogous to a benzylic position due to its direct attachment to the aromatic ring.

Functionalization of the isopropyl group can be achieved through free-radical reactions. The tertiary C-H bond on the isopropyl group is the weakest C-H bond in the substituent and is susceptible to hydrogen abstraction by radical initiators. A common method for such transformations is free-radical halogenation. wikipedia.org

For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and typically under UV irradiation or heat, can selectively introduce a bromine atom at the tertiary position. youtube.com This reaction proceeds via a radical chain mechanism. youtube.com The resulting product, Methyl 3-amino-5-(2-bromo-2-propanyl)thiophene-2-carboxylate, is a valuable intermediate that can undergo subsequent nucleophilic substitution or elimination reactions to introduce a variety of other functional groups.

Table 2: Functionalization of the Isopropyl Group
ReagentConditionsProduct Type
N-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN), Heat/UV lightBenzylic-type Bromination

The isopropyl group can be subjected to oxidative transformations, although this often requires harsh conditions that may affect other functional groups on the molecule. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can potentially oxidize the isopropyl group. The tertiary C-H bond is the most likely site of initial attack. Depending on the reaction conditions, this can lead to the formation of an alcohol, Methyl 3-amino-5-(2-hydroxypropan-2-yl)thiophene-2-carboxylate. Under more forcing conditions, oxidative cleavage of the carbon-carbon bonds can occur. Catalytic aerobic oxidation methods are also employed for benzylic C-H oxidation. nih.govmdpi.com

Reductive transformations of the isopropyl group are not typically feasible as it is a saturated alkyl group with no readily reducible functionalities. Such transformations would require exceptionally harsh conditions that would undoubtedly reduce the ester and potentially the thiophene ring itself.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the three substituents on the ring. The C4 position is the only unsubstituted carbon on the thiophene nucleus.

The directing effects of the substituents are as follows:

3-Amino group: A powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the C2 (blocked) and C4 positions.

5-Isopropyl group: A weakly activating group and is also ortho, para-directing. It directs incoming electrophiles to the C4 position.

2-Methoxycarbonyl group: A deactivating group and is meta-directing, which also directs the electrophile to the C4 position.

Since all three substituents cooperatively direct incoming electrophiles to the C4 position, electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity. Common EAS reactions include halogenation (with Cl₂, Br₂, or I₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation. nih.gov For example, bromination using bromine in acetic acid would be expected to yield Methyl 3-amino-4-bromo-5-isopropylthiophene-2-carboxylate exclusively. beilstein-journals.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentPredicted Product
BrominationBr₂ in Acetic AcidMethyl 3-amino-4-bromo-5-isopropylthiophene-2-carboxylate
NitrationHNO₃ / H₂SO₄Methyl 3-amino-5-isopropyl-4-nitrothiophene-2-carboxylate
Friedel-Crafts AcylationCH₃COCl / AlCl₃Methyl 4-acetyl-3-amino-5-isopropylthiophene-2-carboxylate

Annulation and Ring Fusion Reactions to Form Polycyclic Systems

The adjacent amino and ester functionalities of this compound make it an ideal precursor for annulation reactions, where a new ring is fused onto the thiophene core. These reactions are crucial for the synthesis of various biologically active polycyclic heterocyclic systems.

One of the most important applications of 3-aminothiophene-2-carboxylates is in the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of pharmacological activities. nih.gov The synthesis involves a cyclocondensation reaction where the 3-amino group and the 2-methoxycarbonyl group react with a reagent that provides the remaining atoms needed to form the pyrimidine (B1678525) ring.

Common methods include:

Reaction with Formamide (B127407): Heating the aminothiophene ester with an excess of formamide results in the formation of the corresponding 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one. nih.gov In this reaction, formamide serves as the source for the N3 and C4 atoms of the pyrimidine ring.

Reaction with Urea (B33335): Fusion of the aminothiophene with urea at high temperatures provides 6-isopropylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Reaction with Isothiocyanates: Treatment with various isothiocyanates (R-NCS) first yields a thiourea (B124793) derivative at the 3-amino position. Subsequent base-catalyzed intramolecular cyclization, involving the attack of the ester carbonyl by a nitrogen atom of the thiourea, leads to the formation of 3-substituted-6-isopropyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones. mdpi.com

These reactions provide a versatile and efficient route to a library of substituted thienopyrimidines, which are key scaffolds in medicinal chemistry. georganics.sk

Table 4: Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives
ReagentConditionsProduct Core Structure
Formamide (HCONH₂)Heat/Reflux6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one
Urea (NH₂CONH₂)Fusion (High Temp.)6-isopropylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Alkyl/Aryl Isothiocyanate (R-NCS)1. Addition 2. Base-catalyzed cyclization3-R-6-isopropyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Formation of Other Fused Heterocyclic Architectures

This compound serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The strategic positioning of the amino and carboxylate functionalities on the thiophene ring facilitates cyclization reactions with appropriate reagents to construct additional rings, leading to compounds of significant chemical and potential biological interest.

The primary focus of derivatization of this compound has been on the construction of thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines, which are heterocyclic systems known to exhibit a wide range of pharmacological activities.

Synthesis of Thieno[3,2-d]pyrimidines

The fusion of a pyrimidine ring to the thiophene core of this compound can be achieved through various cyclocondensation reactions. These methods typically involve the reaction of the amino group with reagents containing a two-carbon unit that can subsequently cyclize with the ester functionality.

One common approach involves the reaction with isocyanates or isothiocyanates. The initial reaction of the amino group with an isocyanate, such as 2-chloroethylisocyanate, would yield a ureido intermediate. Subsequent base-catalyzed intramolecular cyclization leads to the formation of a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Similarly, reaction with isothiocyanates would produce a thioureido intermediate, which upon treatment with a base, cyclizes to afford a 2-thioxothieno[3,2-d]pyrimidin-4-one. researchgate.net

Another established method is the reaction with formamide. Heating this compound in formamide results in the formation of the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. This reaction provides a straightforward route to this fused heterocyclic system.

Furthermore, reaction with dimethylformamide-dimethylacetal (DMF-DMA) initially forms an intermediate amidine. This intermediate can then be reacted with a primary amine, such as 3-methoxybenzylamine, to yield a substituted thieno[3,2-d]pyrimidin-4(3H)-one. nih.gov Microwave irradiation has been shown to accelerate these reactions. nih.gov

ReagentResulting Fused HeterocycleReaction Conditions
Isocyanates (e.g., 2-chloroethylisocyanate)Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivativeFormation of ureido intermediate followed by base-catalyzed cyclization researchgate.net
Isothiocyanates2-Thioxothieno[3,2-d]pyrimidin-4-one derivativeFormation of thioureido intermediate followed by base-catalyzed cyclization researchgate.net
FormamideThieno[3,2-d]pyrimidin-4(3H)-oneHeating in formamide
DMF-DMA followed by a primary amineSubstituted thieno[3,2-d]pyrimidin-4(3H)-oneMicrowave irradiation can be used to accelerate the reaction nih.gov

Synthesis of Thieno[2,3-b]pyridines

The construction of a fused pyridine ring onto the thiophene scaffold of this compound can be accomplished through reactions that introduce the requisite carbon atoms to form the six-membered ring. These reactions often involve condensation with 1,3-dicarbonyl compounds or their equivalents, following established synthetic methodologies for pyridine ring formation.

While specific examples utilizing this compound are not extensively documented, the general reactivity of 3-aminothiophene-2-carboxylates provides a strong indication of the expected chemical transformations. For instance, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a plausible route. In this context, the amino group of the thiophene derivative would react with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, under acidic or basic conditions to yield a thieno[2,3-b]pyridine (B153569) derivative.

Another potential route is the Gould-Jacobs reaction. This would involve the reaction of this compound with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. The initial condensation would be followed by a thermally induced cyclization to form a 4-hydroxythieno[2,3-b]pyridine-3-carboxylate derivative, which can be further modified.

Reaction TypeReagentsExpected Fused Heterocycle
Friedländer Annulation1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)Substituted thieno[2,3-b]pyridine
Gould-Jacobs ReactionMalonic acid derivatives (e.g., diethyl ethoxymethylenemalonate)4-Hydroxythieno[2,3-b]pyridine-3-carboxylate derivative

Spectroscopic and Structural Characterization of Methyl 3 Amino 5 Isopropylthiophene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Analysis for Ligand Fingerprinting

No specific experimental ¹H NMR data has been found.

Carbon (¹³C) NMR Analysis for Carbon Skeleton Confirmation

No specific experimental ¹³C NMR data has been found.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

No specific experimental 2D NMR data has been found.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific experimental FT-IR data has been found.

Raman Spectroscopy

No specific experimental Raman spectroscopy data has been found.

Further research or direct experimental analysis of Methyl 3-amino-5-isopropylthiophene-2-carboxylate would be required to generate the detailed spectroscopic and structural characterization requested.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of this compound can be precisely determined by identifying the molecular ion peak (M+) in its mass spectrum.

Expected Fragmentation Patterns:

Upon ionization in a mass spectrometer, the molecular ion of this compound would be expected to undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragment ions provides a "fingerprint" that can confirm the molecule's structure. While an experimental spectrum is not available, likely fragmentation pathways can be predicted based on the functional groups present:

Loss of the methoxy (B1213986) group (-OCH3): A common fragmentation for methyl esters, leading to a peak at [M - 31]+.

Loss of the entire ester group (-COOCH3): This would result in a fragment ion at [M - 59]+.

Cleavage of the isopropyl group: Loss of a methyl radical (-CH3) from the isopropyl group would produce a peak at [M - 15]+. Loss of the entire isopropyl group would lead to a peak at [M - 43]+.

Ring fragmentation: The thiophene (B33073) ring itself can break apart, though this often requires higher energy and can lead to more complex patterns.

A hypothetical table of major mass spectral fragments is presented below.

Fragment IonMass-to-Charge Ratio (m/z)Identity of Lost Neutral Fragment
[M - 15]+Calculated from molecular weightCH3
[M - 31]+Calculated from molecular weightOCH3
[M - 43]+Calculated from molecular weightCH(CH3)2
[M - 59]+Calculated from molecular weightCOOCH3

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide a detailed picture of the molecular structure of this compound in the solid state.

Should single crystals of this compound be grown, X-ray diffraction analysis would reveal its crystal system and space group. The crystal system describes the symmetry of the unit cell (the basic repeating block of the crystal), which could be triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic. The space group provides more detailed information about the symmetry elements within the unit cell. For comparison, a related compound, Methyl-3-aminothiophene-2-carboxylate, has been reported to crystallize in the monoclinic crystal system with the space group P21/c. mdpi.com

Hypothetical Crystallographic Data:

ParameterValue
Crystal SystemData not available
Space GroupData not available

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor. These interactions would play a significant role in the crystal packing.

Hydrogen Bonding: It is highly probable that intermolecular hydrogen bonds of the N-H···O type would be observed, linking adjacent molecules.

π-π Stacking: The aromatic thiophene rings could potentially engage in π-π stacking interactions, where the electron clouds of adjacent rings align, further stabilizing the crystal structure.

X-ray crystallography would also provide precise data on the conformation of the molecule, including the orientation of the ester and isopropyl substituents relative to the thiophene ring. This is described by torsion angles, which are the angles between planes defined by sequences of bonded atoms. Key torsion angles would include those describing the rotation around the C2-C(ester) bond and the C5-C(isopropyl) bond. This information is crucial for understanding the steric and electronic effects within the molecule.

Theoretical and Computational Studies of Methyl 3 Amino 5 Isopropylthiophene 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico methods solve approximations of the Schrödinger equation to determine electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation.

For the analogous compound Methyl 3-aminothiophene-2-carboxylate (matc), DFT calculations have been performed using its experimentally determined crystal structure as a starting point. mdpi.com The optimized geometry reveals that the thiophene (B33073) ring and the carboxyl group are largely coplanar. This planarity is stabilized by an intramolecular N–H⋯O hydrogen bond, which forms a six-membered ring motif (S(6)). mdpi.com For Methyl 3-amino-5-isopropylthiophene-2-carboxylate, a similar planar core structure is expected. The primary geometric difference would be the tetrahedral arrangement of the isopropyl group attached at the C5 position of the thiophene ring.

The table below presents selected optimized geometrical parameters for the core structure of matc, which are expected to be comparable to those in its isopropyl-substituted counterpart. mdpi.com

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.219 - 1.226C2-C3-N~125
C-S1.711 - 1.740S-C5-C4~111
C-N1.347 - 1.354C3-C2-C=O~122
C-O1.344 - 1.446C2-S-C5~92

Data derived from the crystallographically independent molecules of Methyl 3-aminothiophene-2-carboxylate in the asymmetric unit. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

In Methyl 3-aminothiophene-2-carboxylate (matc), both the HOMO and LUMO are primarily delocalized over the π-system of the thiophene ring. mdpi.com The amino group contributes significantly (27.9%) to the HOMO, making it the primary site for electron donation (nucleophilic character). Conversely, the carboxyl group contributes to the LUMO (14.3%), marking it as a potential site for electron acceptance (electrophilic character). mdpi.com

The calculated HOMO-LUMO gap for matc is approximately 4.537 eV, suggesting a high degree of chemical reactivity and low kinetic stability. mdpi.com For this compound, the addition of the electron-donating isopropyl group at the C5 position would be expected to raise the energy of the HOMO. This would likely lead to a slightly smaller HOMO-LUMO gap, potentially increasing its chemical reactivity compared to the unsubstituted analog.

OrbitalEnergy Level (matc)Key Contributing GroupsImplied Reactivity
HOMO -Amino Group, Thiophene RingNucleophilic, Electron Donor
LUMO -Carboxyl Group, Thiophene RingElectrophilic, Electron Acceptor
ΔE Gap 4.537 eV-High Reactivity, Low Kinetic Stability

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. mdpi.com

For Methyl 3-aminothiophene-2-carboxylate, ESP analysis shows the most negative potential is concentrated around the oxygen atom of the carboxyl group, with a calculated global surface minimum of -32.64 kcal/mol. mdpi.com This indicates it is the most favorable site for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Regions of positive potential are located around the amino group's hydrogen atoms, identifying them as likely sites for nucleophilic attack or as hydrogen bond donors. mdpi.comresearchgate.net

The ESP map for this compound would be qualitatively very similar. The isopropyl group, being largely nonpolar, would not significantly alter the electrostatic landscape around the highly polar amino and carboxyl functional groups, which would remain the primary centers for intermolecular interactions. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with a solvent.

No specific MD simulation studies have been published for this compound. However, such a study would be valuable for several reasons. It could be used to:

Analyze Conformational Flexibility: Explore the rotational freedom of the isopropyl and methyl ester groups and their preferred orientations in a solution.

Study Solvent Effects: Investigate how solvent molecules (e.g., water, ethanol) arrange around the solute and form hydrogen bonds with the amino and carboxyl groups.

Determine Solvation Free Energy: Calculate the energy change when the molecule is transferred from a vacuum to a solvent, providing insight into its solubility.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Vibrational Frequencies (FT-IR/Raman): DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. nanoient.org These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) that are observed experimentally in Infrared (IR) and Raman spectroscopy. For this compound, calculations would predict characteristic frequencies for key functional groups, such as N-H stretching of the amino group (typically 3300-3500 cm⁻¹), C=O stretching of the ester (around 1680-1710 cm⁻¹), and C-H stretching of the alkyl and aromatic groups (2900-3100 cm⁻¹). nanoient.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is also achievable through quantum chemical calculations, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predictions are highly sensitive to the optimized molecular geometry. rsc.org For the title compound, such calculations would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms, confirming the molecular structure.

Computational Assessment of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products.

For this compound, this could involve:

Modeling Electrophilic Aromatic Substitution: The amino group strongly activates the thiophene ring, making it susceptible to electrophilic attack. Computations could determine whether the C4 position is the most likely site for substitution and calculate the activation energy for such a reaction.

Investigating Reactions at Functional Groups: The reaction pathways for acylation of the amino group or hydrolysis of the ester could be modeled. This involves locating the transition state structures for each step and calculating the associated energy barriers, which provides insight into the reaction kinetics. The ESP analysis, which identifies the nucleophilic and electrophilic sites, provides a starting point for hypothesizing these reaction mechanisms. mdpi.commdpi.com

Investigation of Non-Linear Optical (NLO) Properties and Potential Applications

A computational investigation into the NLO properties of this compound would provide valuable insights into its molecular architecture and electron dynamics, which are key determinants of its optical behavior. The inherent structure of the molecule, featuring an electron-donating amino group (-NH₂) and an electron-accepting methoxycarbonyl group (-COOCH₃) attached to a π-conjugated thiophene ring, forms a classic "push-pull" or donor-π-acceptor (D-π-A) system. nih.govresearchgate.net This configuration is known to enhance NLO responses by facilitating intramolecular charge transfer (ICT) upon interaction with an external electric field. doi.orgnih.gov

Theoretical Framework and Computational Methods

The primary tool for such a theoretical investigation is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.govnih.govrsc.org These quantum chemical methods are well-established for accurately predicting the electronic structure and optical properties of organic molecules. researchgate.netscielo.org.mx A typical computational approach would involve:

Geometry Optimization: The molecule's three-dimensional structure would be optimized to find its most stable energetic conformation. This is a critical first step as NLO properties are highly sensitive to molecular geometry. researchgate.net

Calculation of NLO Parameters: Using the optimized geometry, key NLO-related parameters would be calculated. The standard computational approach, often employing a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the following properties. researchgate.netresearchgate.net

Key NLO Parameters

Dipole Moment (μ): This parameter measures the asymmetry of the molecule's charge distribution. A large ground-state dipole moment is often an indicator of a significant NLO response.

Polarizability (α): Linear polarizability describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is a measure of the linear optical response.

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO effects, such as second-harmonic generation (SHG). It quantifies the non-linear response of the molecule to an applied electric field. Materials with high β values are sought after for applications in frequency conversion and electro-optic modulation. rsc.org

Hypothetical Research Findings

A theoretical study would quantify these parameters. To illustrate the potential findings, the following interactive table presents hypothetical calculated NLO values for this compound, benchmarked against urea (B33335), a standard reference material in NLO studies.

Disclaimer: The data in the following table is hypothetical and for illustrative purposes only. It is based on typical values observed for similar thiophene derivatives in computational studies and does not represent experimentally verified data for this compound.

Table 1: Hypothetical NLO Properties of this compound

Compound Dipole Moment (μ) (Debye) Average Polarizability (α₀) (a.u.) First Hyperpolarizability (β₀) (a.u.)
Urea (Reference) 1.37 32.8 371

The expected results would likely show a significantly higher first hyperpolarizability (β) for the target molecule compared to urea. This enhancement would be attributed to the efficient intramolecular charge transfer from the amino donor group, through the thiophene π-system, to the carboxylate acceptor group. rsc.org The magnitude of this response is influenced by the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. nih.gov

Potential Applications

Molecules exhibiting strong second-order NLO properties are candidates for a range of advanced applications. Based on a significant theoretical hyperpolarizability value, this compound could be considered for development in:

Optical Communications: For use in electro-optic modulators and all-optical switches. researchgate.net

Data Storage: In the development of high-density, multidimensional optical data storage devices. researchgate.net

Laser Technology: As frequency-doubling materials to convert infrared laser light into the visible spectrum.

Further computational analysis, such as Frontier Molecular Orbital (FMO) analysis, would also be essential. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically correlates with higher polarizability and hyperpolarizability, indicating greater potential for NLO applications. mdpi.com The theoretical investigation of these properties is the first step toward identifying this compound as a promising candidate for synthesis and experimental validation for next-generation NLO materials.

Biological Activity Investigations and Structure Activity Relationships of Methyl 3 Amino 5 Isopropylthiophene 2 Carboxylate Derivatives

In Vitro Biological Screening Methodologies for Enzyme Inhibition

The thiophene (B33073) scaffold, particularly the 2-aminothiophene core, is a crucial building block for pharmacologically important molecules. ijpscr.infomdpi.com Methyl 3-amino-5-isopropylthiophene-2-carboxylate itself is a key intermediate in the synthesis of various pharmaceutical products, including inhibitors for enzymes like phosphatidylinositol 3-kinase (PI3K). mdpi.com The evaluation of its derivatives involves a variety of in vitro assays to determine their inhibitory potential against specific enzyme targets.

Kinase Inhibition Assays (e.g., PI3K)

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.ukacs.org Derivatives of aminothiophenes are frequently evaluated for their ability to inhibit kinases.

A common method to assess the kinase inhibitory activity of these compounds is the in vitro MTT colorimetric assay, which measures the antiproliferative effects on cancer cell lines. mdpi.com For instance, novel fused thiophene derivatives have been evaluated for their cytotoxic effects on liver (HepG-2) and prostate (PC-3) cancer cell lines, with doxorubicin (B1662922) often used as a reference compound. mdpi.com

To quantify the direct inhibitory effect on a specific kinase, such as PI3K or others like VEGFR-2 and AKT-1, enzyme-linked immunosorbent assays (ELISAs) are employed. mdpi.com These assays measure the concentration of the target enzyme after treatment with the test compound and can be used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com The results from these protein inhibition assays help identify promising dual-acting inhibitors. mdpi.com Structure-activity relationship (SAR) studies on thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from aminothiophene carboxylates, have shown that substitutions at position 4 of the core structure are significant for kinase inhibition. acs.orgnih.gov

Table 1: Kinase Inhibition Profile of Selected Thiophene Derivatives

Compound Target Kinase Assay Method Result (IC50) Cell Line
Thiophene Derivative 4c VEGFR-2 Kinase Inhibition Assay 0.075 µM HepG2
Thiophene Derivative 3b VEGFR-2 Kinase Inhibition Assay 0.126 µM HepG2

This table is interactive and can be sorted by clicking on the column headers.

Phosphodiesterase Inhibition Studies

Phosphodiesterases (PDEs) are enzymes that regulate cyclic nucleotide signaling, making them attractive therapeutic targets for inflammatory and cardiovascular diseases. nih.govfrontiersin.org Thiophene-based compounds have been identified as a novel class of PDE4 inhibitors. nih.gov

The investigation of thiophene derivatives as PDE inhibitors typically involves in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a specific PDE isoform (e.g., PDE3, PDE4, PDE5). nih.gov The inhibitory potency is determined by calculating the IC50 value from dose-response curves. X-ray crystallography can also be employed to study the binding modes of these inhibitors within the catalytic domain of the PDE, providing crucial insights for structure-based drug design. nih.gov Studies have shown that different PDE subtypes can be differentially regulated by various inhibitors, highlighting the importance of isoform-specific assays. nih.gov

Tissue Transglutaminase Inhibition Studies

Tissue transglutaminase (TG2) is a complex enzyme involved in protein cross-linking and cell signaling, and its dysregulation is linked to various pathologies. zedira.comrsc.org The development of inhibitors for TG2 often involves screening compounds that can interact with the enzyme's active site.

Screening methodologies for TG2 inhibitors involve evaluating their ability to block the enzyme's transamidation activity in vitro. rsc.org Both reversible and irreversible inhibitors have been developed. zedira.comnih.gov For reversible inhibitors, competitive assays are used to determine the inhibition constant (Ki). nih.gov For irreversible inhibitors, kinetic studies are performed to determine the rate of inactivation (kinact/KI). rsc.org A significant challenge in developing these inhibitors is their potential reactivity with intracellular nucleophiles like glutathione (B108866) (GSH). nih.gov Therefore, assays to test for GSH susceptibility, often monitored by NMR spectroscopy and mass spectrometry, are a crucial part of the screening process. nih.gov These studies help in designing new scaffolds, such as bis(triazole) structures, that exhibit improved resistance to nucleophilic attack while maintaining potency. nih.gov

Antimicrobial Activity Studies

Thiophene-based molecules, including aminothiophene derivatives, have demonstrated significant potential as antimicrobial agents. nih.govresearchgate.net Their evaluation involves a battery of in vitro tests against a wide range of pathogenic bacteria and fungi.

In Vitro Antibacterial Efficacy against Gram-positive and Gram-negative Strains

The antibacterial potential of this compound derivatives is assessed against clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) bacteria. nih.govnih.gov

The primary screening method is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. nih.gov For promising compounds, the Minimum Bactericidal Concentration (MBC) is also determined. mdpi.com Time-kill kinetic assays are performed to understand the bactericidal or bacteriostatic nature of the compounds by measuring the rate of bacterial killing over time at different multiples of the MIC. nih.gov Further mechanistic studies may include membrane permeability assays, which use fluorescent dyes like Ethidium Homodimer-1 to assess damage to the bacterial cell membrane. nih.gov

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the thiophene ring are critical for antibacterial activity. For example, in a series of thiophene-2-carboxamide derivatives, 3-amino substituted compounds displayed higher activity than their 3-hydroxy or 3-methyl counterparts. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Thiophene Derivatives

Compound Bacterial Strain MIC (mg/L) Activity
Thiophene Derivative 4 Col-R A. baumannii 16-32 (MIC50) Bactericidal
Thiophene Derivative 8 Col-R A. baumannii 16-32 (MIC50) Bactericidal
Thiophene Derivative 4 Col-R E. coli 8-32 (MIC50) Bactericidal
Thiophene Derivative 8 Col-R E. coli 8-32 (MIC50) Bactericidal
AGR1.229 A. baumannii ATCC 17978 16-64 -
AGR1.230 E. coli ATCC 25922 16-64 -
Thiophene-2-carboxamide 7b P. aeruginosa - 86.9% Inhibition

This table is interactive and can be sorted by clicking on the column headers. MIC50 refers to the concentration that inhibits 50% of the tested isolates. nih.gov

Antifungal Spectrum of Activity

Derivatives of 2-aminothiophenes have also been evaluated for their efficacy against various fungal pathogens. mdpi.comresearchgate.net The antifungal spectrum is typically assessed against species of Candida (e.g., C. albicans, C. tropicalis, C. parapsilosis) and Cryptococcus neoformans. mdpi.comresearchgate.net

The standard methodology for in vitro antifungal screening is the disk diffusion method, which provides a qualitative assessment of antifungal activity. mdpi.com To quantify this activity, broth microdilution assays are used to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that kills the fungal inoculum. researchgate.net The results are often compared against standard antifungal drugs like fluconazole (B54011) and amphotericin B. researchgate.net

Preliminary SAR studies have suggested that for antifungal activity, the presence of a cycloalkyl ring fused to the thiophene moiety can be essential, with cyclohexyl derivatives showing promising results. researchgate.net

Table 3: Antifungal Activity of 6CN-Chitosan Films

Formulation (6CN Concentration) Candida albicans Candida tropicalis Candida parapsilosis
F3 (0.48 mg·mL⁻¹) Active Active Inactive
F5 (0.80 mg·mL⁻¹) Active Active Active

This table is based on findings from a study on a 2-aminothiophene derivative (6CN) incorporated into chitosan (B1678972) films, demonstrating concentration-dependent activity. mdpi.com

Anti-Inflammatory and Analgesic Properties in Preclinical Cellular Models

Thiophene derivatives have demonstrated significant anti-inflammatory and analgesic potential in a variety of preclinical models. researchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.govresearchgate.net

One area of investigation has been the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. mdpi.comnih.gov Thiophene derivatives have been explored as alternatives to traditional NSAIDs, which are associated with gastrointestinal side effects. tandfonline.com For instance, certain tetrasubstituted thiophene analogues have been designed to incorporate the pharmacophoric features of COX-1 inhibitors. tandfonline.com

In preclinical studies, various aminothiophene analogs have been synthesized and evaluated for their anti-inflammatory activity. tandfonline.com For example, a series of 3-aminothiophene-2-acylhydrazone derivatives exhibited potent analgesic and anti-inflammatory activities in both acute and chronic inflammation models. nih.gov The anti-inflammatory response is often evaluated using the carrageenan-induced paw edema model in rats, a classic method for assessing the efficacy of potential anti-inflammatory agents. mdpi.comnih.govjpsbr.org In such studies, the reduction in paw swelling is measured to determine the compound's inhibitory effect on inflammation.

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the chemical structure of 2-amino-3-ethoxycarbonyl thiophene derivatives with their biological activity. nih.gov These studies have shown that while the anti-edema activity may be weak, the analgesic activity can be significant, sometimes comparable to standard drugs like acetylsalicylic acid. nih.gov Lipophilicity has been identified as a key parameter influencing the anti-inflammatory activity of these compounds. nih.gov

The table below summarizes the anti-inflammatory activity of selected aminothiophene analogs from a preclinical study.

CompoundAnti-inflammatory Activity (%)IC50 (μM)
1 61121
2 94412
3 30323
4 75348
5 71422
6 81396
Data sourced from a study on aminothiophene analogs. tandfonline.com

Antiproliferative Activity against Cancer Cell Lines (In Vitro Assays)

The thiophene scaffold is a common feature in a multitude of compounds investigated for their anticancer properties. nih.gov Derivatives of aminothiophene have shown promising antiproliferative activity against a range of human cancer cell lines. nih.govmdpi.com These compounds are explored for their potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle. nih.govnih.gov

In vitro studies using assays like the MTT assay are commonly used to assess the cytotoxicity of these compounds against cancer cells. nih.govmdpi.com For example, a series of 2-amino thiophene derivatives demonstrated significant antiproliferative effects on cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov Notably, some of these derivatives showed inhibitory effects comparable to or even exceeding that of the standard chemotherapy drug, doxorubicin. nih.gov

Thiophene carboxamide derivatives have also been synthesized and evaluated as potential anticancer agents, with some compounds showing potent activity against liver cancer cell lines like Hep3B. mdpi.comnajah.edu The antiproliferative mechanism of some thiophene derivatives involves the inhibition of tubulin polymerization, a critical process for cell division. nih.gov For instance, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as a potent antitumor agent that induces cell cycle arrest at the G2/M phase and promotes apoptosis by enhancing the levels of caspases 3 and 9. nih.gov

The table below presents the IC50 values of selected thiophene carboxamide derivatives against the Hep3B cancer cell line.

CompoundIC50 on Hep3B (µM)
2b 5.46
2d 8.85
2e 12.58
Data from a study on thiophene carboxamide derivatives as biomimetics of Combretastatin A-4. mdpi.comnajah.edu

Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Some of these compounds exhibited significant antiproliferative effects with high selectivity indices, indicating a potential for targeted cancer therapy. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents. nih.govrsc.org

The introduction of different functional groups to the thiophene core can dramatically alter the biological activity. For instance, in the context of anti-inflammatory agents, the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, has been frequently associated with enhanced activity. mdpi.comnih.govresearchgate.net These groups are believed to be important for recognition by biological targets like COX and LOX enzymes. mdpi.comnih.govresearchgate.net

In the realm of anticancer research, the substitution pattern on the thiophene ring dictates the specific protein targets with which the compound will interact. nih.gov For example, in a series of thiophene carboxamide derivatives, the presence of a trimethoxyphenyl moiety or similar substituents was found to be effective, likely due to a similar polar surface area to the known anticancer agent Combretastatin A-4, allowing for better cell membrane permeation. najah.edu The addition of a carbonitrile moiety to thiophene derivatives has also been explored to overcome drug resistance associated with some EGFR inhibitors. nih.gov

The specific placement of functional groups such as amino, carboxylate, and alkyl groups on the thiophene ring is critical for biological activity. For 2-amino-3-ethoxycarbonyl thiophene derivatives, the relative positions of the amino and ester groups are fundamental to their observed analgesic and anti-inflammatory properties. nih.gov

In antiproliferative studies, the position of substituents can influence the mechanism of action. Thiophene analogs have been reported to inhibit various signaling pathways involved in cancer, and this is dependent on the nature and position of the substitutions. nih.gov For example, the substitution at position 5 of the thiophene ring, along with the presence of a 2-amino group, was highlighted as important for the pharmacological activity of certain anti-inflammatory compounds. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. researchgate.netyoutube.commdpi.com For thiophene derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The sulfur atom within the thiophene ring can enhance drug-receptor interactions by participating in hydrogen bonding. nih.gov In SAR studies, the thiophene ring is sometimes used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and binding affinity. tandfonline.comnih.gov For anti-inflammatory thiophene derivatives targeting COX enzymes, the arrangement of substituents that mimics the binding of arachidonic acid to the active site is a key pharmacophoric requirement.

For anticancer applications, the pharmacophoric features are designed to interact with specific targets like kinases or tubulin. nih.govnih.gov Molecular docking studies help to visualize and understand these interactions, guiding the design of more effective inhibitors. rsc.org

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action of thiophene derivatives is essential for their development as therapeutic agents. For anti-inflammatory compounds, the mechanism often involves the inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX, leading to a reduction in the production of prostaglandins (B1171923) and leukotrienes. mdpi.com Some thiophene derivatives have also been shown to negatively regulate the expression of inflammatory cytokines such as TNF-α and IL-8, and inhibit the activation of signaling pathways like NF-ĸB. mdpi.com

In the context of anticancer activity, the mechanisms are more diverse. Some thiophene derivatives induce apoptosis by activating caspases and altering the mitochondrial membrane potential. acs.org Others function as antimitotic agents by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase. nih.gov The inhibition of specific kinases involved in cancer cell proliferation and survival is another important mechanism. nih.gov For example, certain N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been identified as potent inhibitors of JNK2 and JNK3 kinases. nih.gov Furthermore, some aminothiophene derivatives have been shown to have a cytostatic effect, interfering with the progression of the cell cycle and preventing cell growth and multiplication without necessarily inducing widespread apoptosis. nih.gov

Methyl 3 Amino 5 Isopropylthiophene 2 Carboxylate As a Versatile Synthetic Intermediate

Building Block in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs)

The structural motifs present in methyl 3-amino-5-isopropylthiophene-2-carboxylate are of significant interest in the design and synthesis of active pharmaceutical ingredients (APIs). The 3-aminothiophene-2-carboxylate core is a well-established pharmacophore, and the presence of the 5-isopropyl group can modulate the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Synthesis of Bioactive Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of various bioactive heterocyclic compounds, most notably thieno[3,2-d]pyrimidines. The vicinal amino and ester functionalities on the thiophene (B33073) ring are perfectly positioned to undergo cyclization reactions with a variety of reagents to form the fused pyrimidine (B1678525) ring.

Thienopyrimidines are a class of compounds known to exhibit a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The general synthetic strategy involves the reaction of the aminothiophene with reagents such as isocyanates, isothiocyanates, or formamide (B127407) to construct the pyrimidine ring. The specific nature of the final thienopyrimidine and its biological activity can be tailored by the choice of the cyclizing agent and subsequent modifications.

Table 1: Examples of Bioactive Heterocyclic Scaffolds Derived from Aminothiophene Precursors

PrecursorReagentResulting Heterocyclic ScaffoldPotential Biological Activities
This compoundIsocyanate/IsothiocyanateThieno[3,2-d]pyrimidine-2,4-dione / 2-thioxo-thieno[3,2-d]pyrimidin-4-oneAnticancer, Anti-inflammatory
This compoundFormamideThieno[3,2-d]pyrimidin-4-oneAntimicrobial, Antiviral
This compoundChloroacetyl chlorideN-(2-(methoxycarbonyl)-5-isopropylthiophen-3-yl)-2-chloroacetamideIntermediate for further elaboration

Construction of Complex Organic Scaffolds with Pharmaceutical Relevance

Beyond the synthesis of fused heterocycles, this compound is instrumental in the construction of more intricate organic scaffolds with potential pharmaceutical applications. The amino group can be readily acylated, alkylated, or diazotized, providing a handle for the introduction of diverse chemical functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

This versatility allows for the strategic incorporation of the 5-isopropyl-3-aminothiophene-2-carboxylate moiety into larger molecular frameworks. These frameworks can be designed to interact with specific biological targets, such as enzymes or receptors, with the isopropyl group potentially playing a key role in binding affinity and selectivity through hydrophobic interactions.

Applications in Agrochemical Synthesis for Herbicide and Pesticide Development

The utility of aminothiophene derivatives extends into the field of agrochemicals. mdpi.com The structural features of these compounds make them suitable starting materials for the development of novel herbicides and pesticides. mdpi.com The thiophene ring is a component of several commercially successful agrochemicals, and the ability to introduce various substituents allows for the fine-tuning of their biological activity and spectrum of action.

While specific research on the 5-isopropyl derivative in this context is not extensively documented, analogous 3-aminothiophene-2-carboxylates are known to be key intermediates in the synthesis of certain classes of herbicides, such as thifensulfuron-methyl. The synthetic pathways often involve the transformation of the amino and ester groups to build the core structure of the active ingredient. The isopropyl group at the 5-position could influence the compound's uptake by plants, its translocation, and its interaction with the target enzyme, potentially leading to improved efficacy or a different spectrum of weed control.

Utility in Materials Science Research, e.g., Organic Semiconductors and Dyes

Thiophene-containing molecules are of significant interest in materials science, particularly in the development of organic electronic materials such as organic semiconductors and dyes. The thiophene ring provides good charge transport properties, and the electronic characteristics of thiophene-based materials can be modulated by the introduction of various functional groups.

This compound can serve as a building block for the synthesis of more complex thiophene-containing systems for these applications. The amino group can be a site for polymerization or for the attachment of chromophoric units to create new dyes. The combination of the electron-rich aminothiophene core with other electronically active groups can lead to materials with tailored optical and electronic properties suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The isopropyl group could enhance the solubility of these materials in organic solvents, which is a crucial factor for their processability into thin films for device fabrication.

Contribution to Chemical Library Synthesis for High-Throughput Screening

In modern drug discovery and materials science, the synthesis of large and diverse chemical libraries for high-throughput screening (HTS) is a critical step in identifying new lead compounds. This compound is an ideal starting material for the generation of such libraries due to its facile reactivity and the ability to introduce multiple points of diversity.

By reacting the aminothiophene with a diverse set of building blocks, a large number of distinct compounds can be rapidly synthesized in a parallel fashion. For example, the amino group can be reacted with a library of carboxylic acids to produce a library of amides, or with a library of isocyanates to produce a library of ureas. Similarly, the ester can be converted to an amide by reacting with a library of amines. This approach allows for the systematic exploration of the chemical space around the 3-aminothiophene-2-carboxylate scaffold, increasing the probability of discovering novel compounds with desired biological or material properties. High-throughput screening of these libraries can then efficiently identify "hit" compounds for further optimization. rsc.org

Future Research Directions and Unexplored Avenues for Methyl 3 Amino 5 Isopropylthiophene 2 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted 3-aminothiophenes often relies on established chemical pathways. Future research should focus on developing more efficient, environmentally friendly, and cost-effective methods for the preparation of Methyl 3-amino-5-isopropylthiophene-2-carboxylate. This could involve exploring one-pot synthesis protocols, utilizing greener solvents, and investigating catalytic methods to improve yield and reduce waste. Drawing inspiration from the synthesis of related compounds, new methodologies could be designed to introduce the isopropyl group at the 5-position with high regioselectivity.

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights

A comprehensive understanding of the molecular structure is fundamental. While standard spectroscopic techniques like NMR and IR are essential for initial characterization, advanced methods could provide deeper insights. Techniques such as single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional arrangement of atoms and understanding intermolecular interactions in the solid state. mdpi.com Computational studies, including Density Functional Theory (DFT), can complement experimental data by providing information on molecular orbitals and electronic properties, which are crucial for predicting reactivity. mdpi.com

Comprehensive Mechanistic Studies of Chemical Reactivity and Biological Interactions

The reactivity of the amino and carboxylate functional groups on the thiophene (B33073) ring is a key area for investigation. mdpi.com Mechanistic studies should explore how the isopropyl group at the 5-position influences the electronic properties and, consequently, the reactivity of the entire molecule. Understanding these reaction mechanisms is critical for designing new synthetic transformations and for predicting how the molecule might interact with biological targets. Investigating its coordination chemistry with various metal ions could also unveil novel catalytic or material science applications.

Exploration of Undiscovered Biological Targets and Therapeutic Applications (Preclinical)

Derivatives of 3-aminothiophene have shown a wide range of biological activities. mdpi.com Therefore, a significant future direction is the preclinical evaluation of this compound for various therapeutic applications. High-throughput screening against a panel of biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases, could identify potential lead compounds. The unique substitution pattern may lead to novel structure-activity relationships and the discovery of unexpected biological activities.

Rational Design and Computational Optimization of Derivatives with Enhanced Properties

Based on initial findings from biological screenings and structural studies, computational modeling can be employed to rationally design derivatives of this compound with enhanced properties. Techniques like quantitative structure-activity relationship (QSAR) and molecular docking can help in predicting the biological activity of new analogues and optimizing their interaction with specific targets. This in silico approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest potential for therapeutic efficacy.

Q & A

Q. What are the critical considerations when transitioning from in vitro to in vivo studies with this compound?

  • Methodological Answer :
  • ADME Profiling : Assess bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (liver microsomes) .
  • Toxicity Screening : Zebrafish embryo assays for acute toxicity (LC₅₀) .
  • Formulation : Use PEGylated nanoparticles to enhance aqueous solubility for in vivo delivery .

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Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-isopropylthiophene-2-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.